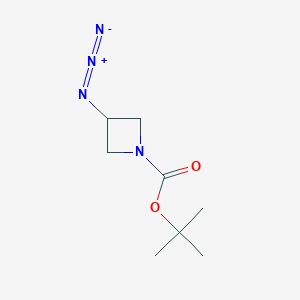
1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H17NO4 . It is a solid substance and its IUPAC name is (3R,4S)-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid . The compound has a molecular weight of 263.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . The compound’s molecular weight is 263.29 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolopyridines and Related Compounds
Synthesis of Pyrrolopyridines : The compound has been used in the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, indicating its utility in creating complex heterocyclic structures (Bencková & Krutošíková, 1997).
Crystallographic Analysis : It has been used in the study of crystal structures, as seen in the analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester. This research contributes to understanding the molecular and crystallographic properties of related compounds (Silva et al., 2006).
Antiinflammatory and Analgesic Activity : Derivatives of this compound have been explored for antiinflammatory and analgesic activities, as part of a broader study on pyrrolopyrrolecarboxylic acids (Muchowski et al., 1985).
Calcium Antagonist Studies : It has been involved in the synthesis of enantiomers for a potent calcium antagonist, indicating its role in cardiovascular pharmacological research (Tamazawa et al., 1986).
Photophysical Properties of Lanthanide Complexes : Used in the synthesis of aromatic carboxylic acids for lanthanide coordination compounds, contributing to research on photophysical properties (Sivakumar et al., 2011).
Structural Analysis in Crystallography : Demonstrated in the study of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid for understanding molecular conformations in crystal structures (Yuan et al., 2010).
N-Alkoxycarbonyl Derivatives Studies : Involved in the study of the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, highlighting its role in chemical reaction research (Nurdinov et al., 1993).
Chiral Auxiliary in Synthesis : Used in the preparation of chiral auxiliaries for the synthesis of optically pure amines or β-amino acids, contributing to advancements in chiral chemistry (Chiaroni et al., 1997).
Palladium-Catalyzed CH Functionalization : Played a role in the synthesis of oxindole via palladium-catalyzed CH functionalization, demonstrating its utility in medicinal chemistry synthesis (Magano et al., 2014).
Electrochemical Behavior in Protic Medium : Investigated for its electrochemical behavior in protic medium, adding to the understanding of electrochemical processes in organic compounds (David et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474317-64-1 | |
| Record name | 3-Methyl 1-(phenylmethyl)-3,4-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474317-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)









